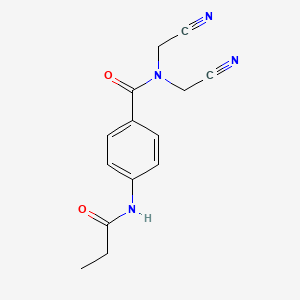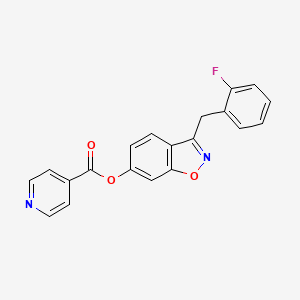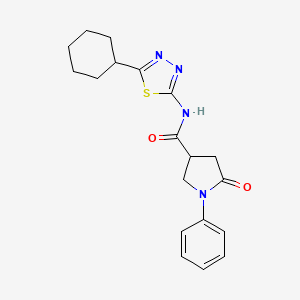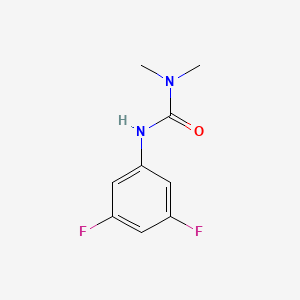![molecular formula C21H21N3O4 B14959657 N-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B14959657.png)
N-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with an isoindoline-1,3-dione moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE typically involves the reaction of N-butylamine with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
N-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
N-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets and pathways.
類似化合物との比較
Similar Compounds
- N-(TERT-BUTYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
- N-ALLYL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
- N-(4-BUTOXYPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
Uniqueness
N-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is unique due to its specific butyl and benzamide substituents, which confer distinct chemical and biological properties compared to its analogs. These structural differences can result in varied reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
特性
分子式 |
C21H21N3O4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
N-butyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-12-22-19(26)16-10-6-7-11-17(16)23-18(25)13-24-20(27)14-8-4-5-9-15(14)21(24)28/h4-11H,2-3,12-13H2,1H3,(H,22,26)(H,23,25) |
InChIキー |
NTSJDVATKCUBPV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959576.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959577.png)


![N-[2-(butylcarbamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959595.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B14959600.png)
![N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B14959601.png)

![4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959613.png)

methanone](/img/structure/B14959634.png)
![N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide](/img/structure/B14959644.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14959665.png)
